molecular formula C24H19N B3029185 N-[1,1'-Biphenyl]-3-yl-[1,1'-biphenyl]-4-amine CAS No. 570391-47-8

N-[1,1'-Biphenyl]-3-yl-[1,1'-biphenyl]-4-amine

Cat. No. B3029185
CAS RN: 570391-47-8
M. Wt: 321.4 g/mol
InChI Key: CSFNUYPFWSRMET-UHFFFAOYSA-N
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Description

N-[1,1'-Biphenyl]-3-yl-[1,1'-biphenyl]-4-amine (NBPB) is a synthetic organic compound belonging to the class of biphenyl amines. NBPB is a colorless solid that is insoluble in water, but soluble in organic solvents. It is used as a reagent in organic synthesis, and has a wide range of applications in scientific research.

Scientific Research Applications

Optoelectronic Device Synthesis

N,N-Diarylthiophen-2-amine units, including variants of N-[1,1'-Biphenyl]-3-yl-[1,1'-biphenyl]-4-amine, are significant in synthesizing optoelectronic devices. A study demonstrated the synthesis of a similar compound through Buchwald–Hartwig cross-coupling reaction, indicating its potential in developing materials for optoelectronic applications (Chmovzh & Rakitin, 2021).

Novel Molecules for Security Inks

Research has developed novel V-shaped molecules structurally related to this compound. These molecules have shown potential in applications such as security inks, utilizing their morphology-dependent fluorochromism, which is responsive to mechanical force or pH stimuli (Lu & Xia, 2016).

Organic Light-Emitting Diodes (OLEDs)

A synthesized hole-transporting material, including a derivative of this compound, was found effective in OLED devices, exhibiting improved performance over standard materials. This study highlights its utility in high-temperature applications of OLEDs and other organic electronic devices due to its excellent thermal and morphological stability (Zhiguo et al., 2015).

Ligand Synthesis in Organotellurium Compounds

In a study focusing on organotellurium compounds, a new compound based on [1,1'-biphenyl]-4-amine was prepared. The study aimed to understand the electronic properties of these compounds, indicating their potential application in developing new organotellurium compounds with specific electronic characteristics (Mokhtar & Al-Saadawy, 2022).

Application in Fluorescence Sensing

Newly synthesized intermolecular charge transfer materials, including derivatives of this compound, have been used as Fe3+ fluorescence sensors. These materials exhibit high selectivity and sensitivity to Fe3+, demonstrating their potential in developing sensitive fluorescence-based sensors (Zhang et al., 2018).

Biochemical Analysis

Biochemical Properties

N-([1,1’-Biphenyl]-4-yl)-[1,1’-biphenyl]-3-amine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been identified as a small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint, which is a critical pathway in cancer immunotherapy . This compound exhibits high oral bioavailability, tumor penetration, and favorable pharmacokinetic properties. The interaction between N-([1,1’-Biphenyl]-4-yl)-[1,1’-biphenyl]-3-amine and PD-1/PD-L1 involves binding to the PD-L1 protein, thereby preventing its interaction with PD-1 and ultimately enhancing the immune response against tumor cells .

Cellular Effects

N-([1,1’-Biphenyl]-4-yl)-[1,1’-biphenyl]-3-amine has significant effects on various types of cells and cellular processes. By inhibiting the PD-1/PD-L1 interaction, this compound enhances T-cell activation and proliferation, leading to a more robust immune response against cancer cells . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by modulating the immune checkpoint pathways. This results in increased cytokine production and improved immune surveillance, which are critical for effective cancer immunotherapy .

Molecular Mechanism

The molecular mechanism of N-([1,1’-Biphenyl]-4-yl)-[1,1’-biphenyl]-3-amine involves its binding interactions with the PD-L1 protein. By binding to PD-L1, the compound prevents PD-1 from interacting with its ligand, thereby blocking the inhibitory signal that would normally dampen the immune response . This inhibition leads to the activation of T-cells and the subsequent immune-mediated destruction of tumor cells. Additionally, N-([1,1’-Biphenyl]-4-yl)-[1,1’-biphenyl]-3-amine may also influence gene expression by modulating transcription factors involved in immune regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-([1,1’-Biphenyl]-4-yl)-[1,1’-biphenyl]-3-amine have been observed to change over time. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained immune activation and potential changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of N-([1,1’-Biphenyl]-4-yl)-[1,1’-biphenyl]-3-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits the PD-1/PD-L1 interaction without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential immunotoxicity and off-target effects . It is crucial to determine the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects in preclinical studies .

Metabolic Pathways

N-([1,1’-Biphenyl]-4-yl)-[1,1’-biphenyl]-3-amine is involved in several metabolic pathways, including those related to its degradation and elimination . The compound interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation . These interactions can affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics and pharmacodynamics of the compound .

Transport and Distribution

The transport and distribution of N-([1,1’-Biphenyl]-4-yl)-[1,1’-biphenyl]-3-amine within cells and tissues involve specific transporters and binding proteins . The compound is known to accumulate in tumor tissues due to its high tumor penetration properties . Additionally, its distribution within the body is influenced by factors such as tissue perfusion and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of N-([1,1’-Biphenyl]-4-yl)-[1,1’-biphenyl]-3-amine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PD-L1 on the surface of tumor cells . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments or organelles .

properties

IUPAC Name

3-phenyl-N-(4-phenylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N/c1-3-8-19(9-4-1)21-14-16-23(17-15-21)25-24-13-7-12-22(18-24)20-10-5-2-6-11-20/h1-18,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFNUYPFWSRMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

570391-47-8
Record name N-([1,1'-Biphenyl]-4-yl)-[1,1'-biphenyl]-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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